1,1-Dicyclohexylthiourea
Description
Significance and Scope of Research on N,N'-Dicyclohexylthiourea (DCHTU)
N,N'-Dicyclohexylthiourea, often abbreviated as DCHTU, holds considerable importance in diverse areas of scientific inquiry. Its applications are wide-ranging and have been the subject of numerous research studies.
In the field of coordination chemistry , DCHTU is frequently utilized as a sulfur-donor ligand. The presence of bulky cyclohexyl groups provides steric hindrance, which can influence the coordination geometry and stability of the resulting metal complexes. It has been shown to form stable complexes with various metal ions, including cobalt(II), zinc(II), and lead(II).
The compound also plays a crucial role as a corrosion inhibitor . Research has demonstrated that thiourea (B124793) and its derivatives can effectively protect mild steel from corrosion in acidic environments. researchgate.net Specifically, dicyclohexyl thiourea has been investigated as an inhibitor for the corrosion of mild steel in salt water and for 304L stainless steel in hydrochloric acid solutions. researchgate.netjmaterenvironsci.com The mechanism of inhibition is attributed to the adsorption of the thiourea molecules onto the metal surface, forming a protective barrier. jmaterenvironsci.com
Furthermore, DCHTU serves as a precursor in the synthesis of other valuable compounds . For instance, it is used in the preparation of zinc sulfide (B99878) nanoparticles, which have potential applications in the fields of optoelectronics and photonics. It also acts as an intermediate in the synthesis of various pharmaceuticals and other organic molecules. guidechem.com
The synthesis of DCHTU itself has been a subject of research, with studies focusing on optimizing reaction conditions to achieve high yields and environmentally friendly processes. One method involves the reaction of cyclohexylamine (B46788) with carbon disulfide in an aqueous solution without the need for a catalyst. researchgate.net
Historical Context and Evolution of Thiourea Derivatives in Chemical Sciences
The study of thiourea and its derivatives has a rich history that dates back to the 19th century. The first synthesis of the parent compound, thiourea, was accomplished in 1873 by the Polish chemist Marceli Nencki. nih.gov This discovery came decades after Friedrich Wöhler's groundbreaking synthesis of urea (B33335) in 1828, which challenged the prevailing theory of vitalism. nih.gov
Initially, research into thiourea derivatives was driven by their applications in various industries. For example, they found use as vulcanization accelerators in the rubber industry to enhance the strength and resilience of rubber products. guidechem.comwikipedia.org Ethylene thiourea, a cyclic thiourea, is a well-known accelerator for the vulcanization of neoprene and polychloroprene rubbers. wikipedia.org
Over time, the scope of research on thiourea derivatives expanded significantly, particularly in the realm of medicinal chemistry. These compounds have been investigated for a wide array of biological activities. researchgate.netresearchgate.net
The versatility of the thiourea scaffold, which allows for the introduction of various substituents, has enabled chemists to design and synthesize a vast library of derivatives with tailored properties. The general structure R₂N−C(=S)−NR₂ provides a platform for systematic modifications to explore structure-activity relationships. wikipedia.org The development of new synthetic methodologies, including greener and more efficient approaches, continues to drive the evolution of thiourea chemistry. nih.gov
The journey of thiourea derivatives from their initial synthesis to their current multifaceted applications underscores their enduring importance in the chemical sciences. From industrial processes to the frontiers of materials science and coordination chemistry, these compounds continue to be a fertile ground for scientific exploration.
Interactive Data Tables
Below are interactive tables summarizing key data for 1,1-Dicyclohexylthiourea.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₄N₂S | chemspider.com |
| Molecular Weight | 240.41 g/mol | scbt.com |
| Appearance | White crystalline solid | guidechem.com |
| Melting Point | 180-182 °C | fishersci.at |
| Water Solubility | <0.01 g/100 mL at 21 °C | guidechem.comchemicalbook.com |
| Spectroscopic Technique | Characteristic Peaks/Signals | Source |
|---|---|---|
| IR Spectroscopy (cm⁻¹) | ~3298 (N-H stretching), ~1554 (C=S stretching) | |
| ¹³C NMR (ppm) | δC = 178.97 (C=S) | chemicalbook.com |
| ¹H NMR (ppm) | δH = 5.638 (broad singlet, NH) | |
| Mass Spectrometry (ESI) | m/z 241 [M+H]⁺ |
Structure
3D Structure
Properties
CAS No. |
116331-59-0 |
|---|---|
Molecular Formula |
C13H24N2S |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
1,1-dicyclohexylthiourea |
InChI |
InChI=1S/C13H24N2S/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,16) |
InChI Key |
AZERQDZCGIDXHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 1,1 Dicyclohexylthiourea
Established Synthetic Routes to DCHTU
The synthesis of DCHTU can be broadly categorized into two main approaches: direct condensation reactions involving an amine and a thiourea (B124793) source, and pathways utilizing isothiocyanates.
These methods involve the direct coupling of cyclohexylamine (B46788) with a thiocarbonyl source.
A common method for preparing DCHTU involves the reaction of thiourea with cyclohexylamine. evitachem.comsmolecule.com This reaction is typically performed under reflux conditions in a solvent such as water. google.comevitachem.com The general reaction is as follows:
H₂NC(=S)NH₂ + 2 C₆H₁₁NH₂ → (C₆H₁₁NH)₂C=S + 2 NH₃ smolecule.com
The process entails the nucleophilic displacement of ammonia (B1221849) from thiourea by cyclohexylamine. The molar ratio of thiourea to cyclohexylamine is a critical parameter, typically ranging from 0.4:1 to 0.6:1. google.comevitachem.comgoogle.com Reaction times can vary significantly, from 16 to 36 hours. google.comevitachem.com
Table 1: Reaction Conditions for Thiourea and Cyclohexylamine Condensation
| Molar Ratio (Thiourea:Cyclohexylamine) | Catalyst | Solvent | Reaction Time (hours) | Yield (%) | Melting Point (°C) | Reference |
| 0.6:1 (12 mmol:20 mmol) | PEG-400 (0.12 mmol) | Water | 24 | 86 | 178-181 | google.comsmolecule.com |
| 0.5:1 (10 mmol:20 mmol) | Recycled Filtrate | Water | 36 | 83 | 180-182 | google.com |
| 0.4:1 (8 mmol:20 mmol) | PEG-400 (0.12 mmol) | Water | 28 | 85 | 178-181 | google.com |
| 0.5:1 (10 mmol:20 mmol) | PEG-400 (0.4 mmol) | Water | 16 | 80 | 181-182 | google.com |
An industrially significant route to DCHTU involves the reaction of cyclohexylamine with carbon disulfide. smolecule.comresearchgate.net This reaction can be performed in an aqueous medium and proceeds through the formation of an intermediate ammonium (B1175870) dithiocarbamate (B8719985) salt. researchgate.net This intermediate subsequently decomposes to yield DCHTU and hydrogen sulfide (B99878). smolecule.com
2 C₆H₁₁NH₂ + CS₂ → (C₆H₁₁NH)₂C=S + H₂S smolecule.com
Orthogonal experiments have been conducted to determine the optimal reaction conditions, which include a cyclohexylamine solution concentration of 10%, a molar ratio of cyclohexylamine to carbon disulfide of 2.1:1, a slow addition rate of carbon disulfide (approximately 0.1 mL/min), a reaction temperature of 40°C, and a reaction time of 5 hours. researchgate.net Under these optimized conditions, a yield of up to 93.33% has been reported. researchgate.net Another variation of this method involves adding carbon disulfide dropwise to a mixture of water and cyclohexylamine at a controlled temperature (0-40°C), followed by an aging period to ensure complete formation of the intermediate salt. patsnap.com The solid intermediate is then isolated and dried under vacuum to remove hydrogen sulfide. patsnap.com
Table 2: Optimized Conditions for Cyclohexylamine and Carbon Disulfide Reaction
| Parameter | Optimal Condition | Reference |
| Cyclohexylamine Concentration | 10% | researchgate.net |
| n(Cyclohexylamine) : n(Carbon Disulfide) | 2.1:1 | researchgate.net |
| Carbon Disulfide Addition Rate | ~0.1 mL/min | researchgate.net |
| Reaction Temperature | 40°C | researchgate.net |
| Reaction Time | 5 hours | researchgate.net |
| Yield | 93.33% | researchgate.net |
Catalysts play a crucial role in enhancing the efficiency of condensation reactions for DCHTU synthesis.
Polyethylene (B3416737) glycol-400 (PEG-400) has been successfully employed as a phase-transfer catalyst in the reaction between thiourea and cyclohexylamine in water. google.com The use of PEG-400 offers several advantages, including mild reaction conditions and the ability to recycle both the solvent and the catalyst. google.com The dosage of PEG-400 is typically 1-10% of the molar equivalent of thiourea. google.com
Triethanolamine has been reported as a catalyst for the synthesis of DCHTU from cyclohexylamine and carbon disulfide. google.comsmolecule.com
Metal oxides , such as a combination of zinc oxide and aluminum trioxide, have been used to synergistically catalyze the reaction between cyclohexylamine and carbon disulfide. google.comsmolecule.compatsnap.com
An alternative synthetic strategy involves the use of isothiocyanates.
DCHTU can be prepared by reacting cyclohexylamine with potassium isothiocyanate. google.comsmolecule.comgoogle.com This method proceeds via a nucleophilic addition mechanism. smolecule.com While this route avoids the use of the highly flammable and toxic carbon disulfide, it may necessitate additional purification steps. smolecule.com
Isothiocyanate-Based Synthesis Pathways
Synthesis via In-Situ Generated Acyl Isothiocyanates
A prevalent method for synthesizing thiourea derivatives involves the use of acyl isothiocyanates generated in-situ. rsc.orgresearchgate.net This approach is valued for its efficiency and the versatility it offers in creating a wide range of acyl/aroyl thioureas. rsc.orgresearchgate.net The general strategy involves the reaction of an amine with an acyl isothiocyanate that is formed directly in the reaction mixture. rsc.org
Acyl isothiocyanates are highly reactive intermediates due to the electron-withdrawing nature of the adjacent acyl group, which enhances the reactivity of the isothiocyanate functionality. arkat-usa.org They can be readily prepared from the reaction of acyl chlorides with thiocyanate (B1210189) salts. arkat-usa.org The subsequent reaction with an amine, such as dicyclohexylamine (B1670486) in the context of DCHTU, leads to the formation of the corresponding N,N'-disubstituted thiourea.
A notable example of this methodology is the Douglas Dain's method, which is widely used for the synthesis of acyl/aroyl thioureas. rsc.org This method involves reacting various amines with in-situ generated acyl isothiocyanates in a suitable solvent like dry acetone (B3395972) or acetonitrile. rsc.org The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group.
Multicomponent Reaction Approaches for Thiourea Derivatives
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecules like thiourea derivatives from three or more starting materials in a single step. tcichemicals.comnih.gov This approach is advantageous as it often minimizes waste and reduces the number of purification steps required compared to traditional linear syntheses. nih.gov
Several MCRs have been developed for the synthesis of thioureas. tcichemicals.comorganic-chemistry.org For instance, a three-component reaction involving an aldehyde, a β-ketoester, and a thiourea can yield functionalized pyrimidine (B1678525) derivatives. preprints.org Another approach involves the reaction of isocyanides, amidines or amines, and sulfur, which can be performed in a continuous-flow system using aqueous polysulfide solutions. smolecule.com This method allows for the reaction to occur under mild conditions and simplifies product isolation. smolecule.com
The general principle of MCRs involves a cascade of elementary reactions where the intermediates are consumed in subsequent steps, ultimately leading to the final product. organic-chemistry.org The success of an MCR depends on carefully controlling the reaction conditions to favor the desired reaction pathway and minimize the formation of side products. organic-chemistry.org
Mechanistic Elucidation of Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving yields. This section delves into the investigation of reaction intermediates and the optimization of reaction conditions for the synthesis of 1,1-dicyclohexylthiourea.
Investigation of Reaction Intermediates
The synthesis of thioureas often proceeds through various reactive intermediates. For instance, in the reaction of isothiocyanates with amines, a key intermediate is the initial adduct formed from the nucleophilic attack of the amine on the isothiocyanate. researchgate.net
In the context of metal-sulfide synthesis from thiourea, studies have investigated whether the reaction proceeds through simple thiourea hydrolysis or via an intermediate complex mechanism. tandfonline.com Experimental evidence suggests that the desulfurization of thiourea to form metal sulfides occurs in the presence of both a metal ion and a hydroxide (B78521) ion, pointing towards the formation of a metal-thiourea complex as an intermediate. tandfonline.com
Similarly, in the oxidation of thiourea by hexacyanoferrate(III) in acidic media, the formation of an intermediate complex has been identified and studied kinetically. asianpubs.org The protonated form of thiourea plays a significant role in the formation of this intermediate complex. asianpubs.org
In syntheses involving dicyclohexylcarbodiimide (B1669883) (DCC), dithiocarbamic acids can be formed in situ and subsequently cleaved by DCC to produce isothiocyanates and 1,3-dicyclohexylthiourea (B73351). thieme-connect.de
Studies on Optimal Reaction Conditions and Yield Optimization
Optimizing reaction conditions is key to maximizing the yield and purity of this compound. Factors such as solvent, temperature, catalyst, and reactant ratios are critical.
For the synthesis of symmetric N,N'-disubstituted thioureas from isothiocyanates, a practical method involves treatment with pyridine-water, which has been shown to produce high and reproducible yields without the formation of side products. researchgate.net This method is compatible with various functional groups and can be performed at room temperature or 60 °C. researchgate.net
In the synthesis of thiourea derivatives from amines and carbon disulfide in an aqueous medium, experimental optimization revealed that using dialkyl amines, carbon disulfide, and sodium hydroxide under reflux conditions leads to good to excellent yields of the desired products. organic-chemistry.org
The use of catalysts can also significantly enhance reaction efficiency. For example, in the synthesis of N,N'-dicyclohexylcarbodiimide from dicyclohexylthiourea, the oxidation step can be promoted by catalysts such as triethyl benzyl (B1604629) ammonia chloride or polyethylene glycol, ensuring a more complete reaction. google.com
Table 1: Optimization of Reaction Conditions for Thiourea Synthesis
| Synthetic Method | Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| Self-condensation | Isothiocyanates | Pyridine-water | Room Temp - 60 | High | researchgate.net |
| Condensation | Aliphatic primary amines, Carbon disulfide | Sodium hydroxide/Water | Reflux | Good to Excellent | organic-chemistry.org |
| Oxidation | Dicyclohexylthiourea, Sodium hypochlorite | Triethyl benzyl ammonia chloride | 25-40 | - | google.com |
This table summarizes various optimized conditions for the synthesis of thiourea derivatives.
Formation of DCHTU as a Byproduct in Organic Synthesis
This compound can also be formed as a byproduct in various organic reactions, particularly those involving dicyclohexylcarbodiimide (DCC). DCC is a widely used coupling agent in peptide synthesis and other condensation reactions. chempep.comamericanpeptidesociety.org
In peptide synthesis, DCC activates the carboxyl group of an amino acid to form an O-acylisourea intermediate. americanpeptidesociety.org This intermediate then reacts with the amino group of another amino acid to form a peptide bond. americanpeptidesociety.org However, the O-acylisourea intermediate can undergo rearrangement to form a stable N-acylurea, or it can react with another molecule of the carboxylic acid to form an anhydride. A common side product in these reactions is N,N'-dicyclohexylurea (DCU), which is formed from the hydration of DCC. slideshare.netgoogle.com
In reactions involving acylthioureas and DCC, dehydrosulfurization can occur, leading to the formation of N,N'-dicyclohexylthiourea as a byproduct. rsc.org The proposed mechanism involves the nucleophilic attack of the sulfur atom of the acylthiourea on the carbodiimide (B86325), followed by hydrogen transfer and bond cleavage to yield a carbodiimide and N,N'-dicyclohexylthiourea. rsc.org
Furthermore, in the synthesis of isothiocyanates from amines and carbon disulfide using DCC, 1,3-dicyclohexylthiourea is a readily formed byproduct that can often be easily removed by filtration. pwr.edu.pl
Coordination Chemistry of 1,1 Dicyclohexylthiourea and Its Metal Complexes
Ligand Properties and Coordination Modes of DCHTU
1,3-Dicyclohexylthiourea (B73351) (DCHTU) is a sterically demanding thiourea (B124793) derivative that serves as a versatile ligand in coordination chemistry. smolecule.comresearchgate.net Its coordination behavior is largely dictated by the electronic properties of the thiourea backbone and the significant steric hindrance imparted by the two bulky cyclohexyl substituents. researchgate.net These factors influence the geometry and stability of the resulting metal complexes. Thioureas, in general, possess multiple potential donor sites, including the "soft" sulfur atom and the "harder" nitrogen atoms, allowing for a variety of coordination modes. nih.gov However, the specific nature of the substituents on the nitrogen atoms plays a crucial role in determining the preferred binding mode.
The most prevalent coordination mode for DCHTU is as a neutral, monodentate ligand through its thione sulfur atom (κS). researchgate.netnih.gov The sulfur atom, being a soft donor, readily coordinates to soft or borderline metal ions. This mode of coordination is observed in a wide array of DCHTU complexes with various transition metals. researchgate.netresearchgate.net For instance, in complexes with copper(I), cobalt(II), and zinc(II), the DCHTU ligand consistently binds to the metal center exclusively through the sulfur atom. researchgate.netacs.orgajol.info The significant steric bulk of the cyclohexyl groups on the nitrogen atoms sterically protects the nitrogen atoms, further favoring coordination through the more accessible sulfur atom. researchgate.net This monodentate S-coordination is a defining characteristic of DCHTU's role as a ligand. nih.gov
Thiourea derivatives can, under certain conditions, undergo deprotonation of an N-H group to form a mono-anionic thiolato ligand, which then coordinates to a metal center. researchgate.net This typically occurs in the presence of a base. For example, the reaction of 1-cyclohexyl-3-phenylthiourea (B3024977) with palladium(II) or platinum(II) salts in the presence of triethylamine (B128534) leads to deprotonation and the formation of complexes with the thiolato form of the ligand. researchgate.net However, for DCHTU, this coordination mode is not commonly observed. The vast majority of reported DCHTU complexes feature the ligand in its neutral, thione form. The steric hindrance and electronic effects of the two cyclohexyl groups may disfavor the deprotonation required for thiolato formation under typical reaction conditions.
While the nitrogen atoms of the thiourea core possess lone pairs of electrons, their coordination to metal centers in DCHTU complexes is rare. This is primarily due to the substantial steric hindrance imposed by the bulky cyclohexyl groups, which effectively block access to the nitrogen atoms. researchgate.net The preference of many of the studied metal ions (e.g., Cu(I), Co(II), Zn(II), Pb(II)) for the soft sulfur donor over the hard nitrogen donors also contributes to this trend. researchgate.netnih.gov In mixed-ligand complexes, such as those containing thiocyanate (B1210189), the thiocyanate ligand may coordinate through its nitrogen atom, but the DCHTU ligand maintains its coordination through the sulfur atom. researchgate.netuomustansiriyah.edu.iq
Bidentate chelation, where two donor atoms from the same ligand bind to a single metal center, is not observed for the DCHTU ligand itself due to its structure. However, DCHTU can be a component of larger, polynuclear structures where other ligands act as bridges. A distinction must be made between a ligand that is itself bridging and a complex that contains a bridging ligand. stackexchange.commdpi.com In known DCHTU complexes, the DCHTU ligand typically acts as a terminal, monodentate S-donor. researchgate.netresearchgate.net Polynuclear architectures are formed when other co-ligands, such as halides or pseudohalides (e.g., thiocyanate), bridge two metal centers. ajol.info For example, in some cobalt(II) and nickel(II) coordination polymers, thiocyanate groups form end-to-end bridges between metal ions, creating a chain structure, while the DCHTU ligands occupy the remaining terminal coordination sites. ajol.info
Synthesis and Structural Characterization of Metal Complexes
Complexes of DCHTU are generally synthesized by reacting a metal salt with the DCHTU ligand in a suitable organic solvent, such as ethanol (B145695) or acetonitrile. nih.govresearchgate.net The stoichiometry of the resulting complex can be influenced by the metal-to-ligand molar ratio and the steric demands of the ligand. For many divalent metals, 1:2 complexes are formed even when an excess of the DCHTU ligand is used, a result of the significant steric bulk. researchgate.netnih.gov
Copper(I): Copper(I) halide complexes with DCHTU have been synthesized with the general formula [Cu(dchtu)₂X] (where X = Cl, Br). researchgate.netacs.org Due to the steric hindrance of the cyclohexyl groups, copper(I) forms only these bis-adducts, even when a molar excess of the ligand is present. acs.org The crystal structure reveals a three-coordinate, trigonal planar geometry around the Cu(I) center. acs.org
| Complex | Coordination Geometry | Selected Bond Lengths (Å) | **Selected Bond Angles (°) ** |
| [Cu(dchtu)₂Cl] acs.org | Trigonal Planar | Cu-S: ~2.24, Cu-Cl: ~2.27 | S-Cu-S: ~129, S-Cu-Cl: ~115 |
| [Cu(dchtu)₂Br] acs.org | Trigonal Planar | Cu-S: ~2.24, Cu-Br: ~2.39 | S-Cu-S: ~130, S-Cu-Br: ~114 |
Cobalt(II): DCHTU reacts with cobalt(II) salts like CoCl₂ and Co(NCS)₂ to form four-coordinate, tetrahedral complexes. nih.govresearchgate.net The resulting compounds have the formula [Co(dchtu)₂Cl₂] and [Co(NCS)₂(dchtu)₂]. nih.govresearchgate.net In these complexes, the two DCHTU ligands coordinate through their sulfur atoms, and the remaining two positions are occupied by the anionic ligands. researchgate.net
| Complex | Coordination Geometry | Selected Bond Lengths (Å) | **Selected Bond Angles (°) ** |
| [Co(dchtu)₂Cl₂] researchgate.net | Tetrahedral | Co-S: ~2.33, Co-Cl: ~2.25 | S-Co-S: ~100, Cl-Co-Cl: ~113 |
| [Co(NCS)₂(dchtu)₂] researchgate.net | Tetrahedral | Co-S: ~2.34, Co-N: ~1.96 | S-Co-S: ~99.6, N-Co-N: ~110.1 |
Nickel(II): Nickel(II) is known to form complexes with various geometries, including tetrahedral, square planar, and octahedral, depending on the ligands. nih.gov With the sterically demanding DCHTU, a tetrahedral complex of the type [Ni(dchtu)₂Cl₂] is formed. nih.gov A similar tetrahedral geometry is seen with other bulky thiourea ligands, such as in the complex [L₂NiBr₂] where L = 1,3-bis(2,6-diethylphenyl)thiourea. nih.gov
Palladium(II) and Platinum(II): Palladium(II) and platinum(II) typically form square planar complexes. While crystal structures for simple DCHTU adducts are not widely reported, studies on analogous ligands provide insight. For instance, Pd(II) complexes with other bulky thioureas, [L₂PdX₂], adopt a square planar geometry. nih.gov Research on 1-cyclohexyl-3-phenylthiourea shows that in the presence of a base, deprotonated, thiolato-type square planar complexes of the formula [M(CyphS)₂] (M=Pd, Pt) can be formed. researchgate.net This suggests that with DCHTU, neutral square planar complexes of the type [M(dchtu)₂Cl₂] or, under basic conditions, anionic species could be expected.
Zinc(II): Similar to cobalt(II), zinc(II) forms four-coordinate, discrete tetrahedral complexes with DCHTU. researchgate.netajol.info The compounds [Zn(dchtu)₂Cl₂] and [Zn(NCS)₂(dchtu)₂] have been synthesized and structurally characterized, showing coordination of two sulfur atoms from DCHTU and two anionic ligands. researchgate.netajol.infouomustansiriyah.edu.iq
| Complex | Coordination Geometry | Selected Bond Lengths (Å) | **Selected Bond Angles (°) ** |
| [Zn(dchtu)₂Cl₂] ajol.info | Distorted Tetrahedral | Zn-S: ~2.32, Zn-Cl: ~2.26 | S-Zn-S: 115.5, Cl-Zn-Cl: 117.5 |
| [Zn(NCS)₂(dchtu)₂] researchgate.netuomustansiriyah.edu.iq | Tetrahedral | Zn-S: ~2.35, Zn-N: ~1.95 | S-Zn-S: ~105, N-Zn-N: ~109 |
Mercury(II): Mercury(II) complexes with thiourea derivatives have been prepared. For the analogous 1,3-diisobutyl thiourea ligand (Tu), a complex with the formula [Tu₂HgI₂] was synthesized. uomustansiriyah.edu.iq Based on this, a similar tetrahedral complex, [Hg(dchtu)₂X₂], would be expected for DCHTU.
Lead(II): In contrast to the smaller transition metal ions that form 1:2 complexes, the larger lead(II) ion can accommodate more ligands. A complex with the formula Pb(dchtu)₆₂ has been synthesized, in which the Pb(II) ion is octahedrally coordinated by six DCHTU ligands, all binding through their sulfur atoms. researchgate.netnih.gov This demonstrates how the size of the metal ion can overcome the steric bulk of the DCHTU ligands to achieve a higher coordination number.
Influence of Ancillary Ligands on Coordination Geometry and Electronic Properties
The interplay between 1,1-dicyclohexylthiourea and various ancillary ligands leads to a range of coordination geometries. For instance, in cobalt(II) and zinc(II) complexes, the use of halide (Cl⁻) or thiocyanate (NCS⁻) as ancillary ligands typically results in the formation of four-coordinated, tetrahedral complexes. researchgate.netiucr.org In these cases, two this compound ligands and two ancillary ligands coordinate to the metal center. researchgate.net The bulky cyclohexyl groups of the thiourea ligand exert considerable steric hindrance, which often favors a tetrahedral arrangement to minimize ligand-ligand repulsion. researchgate.netsemanticscholar.org
However, the coordination number and geometry can be altered by changing the metal ion and the ancillary ligand. For example, lead(II) ions, being larger, can accommodate more ligands. With thiocyanate as the ancillary ligand, a lead(II) complex with six this compound ligands has been observed, resulting in an octahedral coordination sphere. researchgate.net In palladium(II) complexes, where square planar geometry is common, the use of halide ancillary ligands (Cl⁻, Br⁻) with this compound can lead to the formation of cis- and trans-isomers in solution. nih.gov
The electronic properties of the complexes are also modulated by the ancillary ligands. The nature of the ancillary ligand can influence the ligand field strength, which in turn affects the electronic spectra and magnetic properties of the complex. For example, the substitution of a chloride ligand with a thiocyanate ligand can alter the d-orbital splitting in a transition metal complex, leading to changes in its UV-Vis absorption spectrum. researchgate.netiucr.org Furthermore, the electronic character of ancillary ligands, whether they are σ-donors, π-acceptors, or π-donors, can impact the electron density at the metal center and influence the redox potentials of the complex. rsc.org Studies on various ruthenium complexes have demonstrated that switching ancillary ligands from moderate π-acceptors to strong π-acceptors or σ-donors can cause significant shifts in the metal's redox potentials. rsc.org
Spectroscopic Elucidation of Coordination Environment
Infrared Spectroscopic Analysis of Metal-Ligand Interactions
Infrared (IR) spectroscopy is a powerful tool for probing the coordination of this compound to a metal center. By comparing the IR spectrum of the free ligand with that of its metal complex, key vibrational bands can be identified that indicate the nature of the metal-ligand bond.
The most informative region in the IR spectrum for studying thiourea coordination is typically where the ν(C=S) and ν(N-H) stretching vibrations occur. In the free this compound ligand, the ν(N-H) stretching vibration appears as a strong band around 3298 cm⁻¹. Upon coordination to a metal ion through the sulfur atom, the ν(N-H) band in the complexes generally remains at a similar frequency or may show a slight shift, often appearing as a broad signal due to hydrogen bonding. mdpi.com For instance, in zinc(II) chloride complexes of N,N'-dicyclohexylthiourea, this band is observed at 3286 cm⁻¹. semanticscholar.org
A more definitive indicator of sulfur coordination is the shift in the ν(C=S) stretching frequency. This band, which has significant contribution from the C-N stretching mode, is found at approximately 1554 cm⁻¹ in the free ligand. Upon S-coordination, this band typically shifts to a lower wavenumber (red-shift) due to the donation of electron density from the C=S π-orbital to the metal, which weakens the C=S double bond character. However, in some cases, a blue-shift is observed, which is attributed to the increased C-N double bond character upon coordination. The direction of the shift can be influenced by the nature of the metal and other ligands in the complex. upertis.ac.id
In complexes where ancillary ligands like thiocyanate are present, their characteristic vibrational modes can also provide structural information. For example, in a cobalt(II) complex with this compound and thiocyanate, the C≡N stretching vibration of the thiocyanate ligand is observed around 2038 cm⁻¹. iucr.orgiucr.org This frequency is indicative of a terminally N-bonded thiocyanate ligand in a tetrahedral coordination environment. iucr.orgiucr.org
The "fingerprint region" of the IR spectrum, from approximately 1200 to 700 cm⁻¹, contains a multitude of bands arising from various bending and stretching vibrations, including C-C, C-N, and C-H modes. libretexts.org While complex, this region provides a unique spectral signature for each complex. libretexts.org
Table 1: Key Infrared Spectral Data (cm⁻¹) for this compound and its Metal Complexes
| Compound | ν(N-H) | ν(C=S) | Other Key Bands |
| This compound (Free Ligand) | ~3298 | ~1554 | - |
| [ZnCl₂(CS(NHC₆H₁₁)₂)₂] | 3286 semanticscholar.org | 1558 semanticscholar.org | - |
| [Co(NCS)₂(C₁₃H₂₄N₂S)₂] | - | - | 2038 (ν(C≡N)) iucr.orgiucr.org |
| [CuCl(CS(NHC₆H₁₁)₂)₂] | - | - | - |
Nuclear Magnetic Resonance Spectroscopic Analysis of Coordinated Species
In the ¹H NMR spectrum of the free this compound ligand, the N-H protons typically appear as a singlet. nih.gov Upon coordination to a metal center, the chemical shift of this N-H proton signal can be significantly affected. For instance, in a zinc iodide complex of this compound, the N-H protons exhibit two distinct signals, one at a higher field and one at a lower field, with the downfield shift attributed to intramolecular hydrogen bonding between the thiourea and the halide ligand. nih.gov In palladium(II) complexes, the presence of cis- and trans-isomers in solution can be identified by distinct sets of N-H proton signals. nih.gov
¹³C NMR spectroscopy is particularly useful for determining the coordination site of the thiourea ligand. The chemical shift of the C=S carbon is highly sensitive to its electronic environment. In the free this compound ligand, the ¹³C NMR signal for the C=S carbon appears at a specific chemical shift. chemicalbook.com Upon coordination of the sulfur atom to a metal, a downfield shift (to a higher ppm value) of the C=S signal is generally observed. mdpi.com This shift is a direct consequence of the donation of electron density from the sulfur to the metal, which deshields the carbon atom. For example, in zinc(II) and mercury(II) complexes of a similar thiourea ligand, the C=S signal was found to be considerably shifted downfield compared to the free ligand, confirming S-coordination. mdpi.com
It is important to note that for paramagnetic complexes, such as those of cobalt(II) and nickel(II), the NMR signals are often broad and may be difficult to interpret due to the influence of the unpaired electrons. nih.gov
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for the C=S Carbon
| Compound | δ(C=S) | Solvent |
| This compound (Free Ligand) | 178.97 | - |
| [ZnCl₂(CS(NHC₃H₇)₂)₂] | 179.38 semanticscholar.org | CDCl₃ |
| [ZnCl₂(CS(NHC₆H₁₁)₂)₂] | 179.38 semanticscholar.org | CDCl₃ |
Note: Data for closely related thiourea complexes is included for comparison.
Electronic Absorption Spectroscopy for Ligand Field Characterization
Electronic absorption (UV-Vis) spectroscopy is a key technique for characterizing the ligand field around the metal ion in this compound complexes, particularly for those involving transition metals with d-electrons. The absorption bands in the visible and ultraviolet regions of the spectrum arise from electronic transitions between d-orbitals of the metal ion (d-d transitions) and from charge-transfer transitions between the metal and the ligands.
The d-d transitions are typically weak and appear in the visible region of the spectrum. Their energies and intensities are sensitive to the coordination geometry of the complex and the nature of the ligands surrounding the metal ion. For example, tetrahedral Co(II) complexes generally exhibit characteristic absorption bands in the visible region that are responsible for their blue color. The position of these bands can be used to calculate ligand field parameters, such as the crystal field splitting energy (10Dq) and the Racah parameter (B), which provide quantitative information about the strength of the metal-ligand interactions.
Charge-transfer transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are usually much more intense than d-d transitions and often occur in the ultraviolet region. In complexes of this compound, LMCT bands involving the sulfur donor atom are expected.
In the case of zinc(II) complexes, which have a d¹⁰ electronic configuration, no d-d transitions are possible. Their UV-Vis spectra are typically dominated by ligand-centered transitions. For instance, ZnS nanoparticles synthesized from a zinc(II) dicyclohexylthiourea precursor exhibit an absorption band that is blue-shifted compared to bulk ZnS, a phenomenon known as quantum confinement. researchgate.netjournals.co.za The absorption spectrum of these nanoparticles shows a distinct peak, and the position of this peak can be influenced by the size of the nanoparticles. semanticscholar.org
Single-Crystal X-ray Diffraction Analysis of Complex Structures
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes of this compound. This technique provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.
Numerous crystal structures of this compound complexes have been reported, revealing a variety of coordination modes and geometries. In most cases, the this compound ligand coordinates to the metal center as a monodentate ligand through its sulfur atom. researchgate.net
For example, the crystal structure of bis(1,3-dicyclohexylthiourea-κS)bis(isothiocyanato-κN)cobalt(II), [Co(NCS)₂(C₁₃H₂₄N₂S)₂], shows that the Co(II) ion is in a distorted tetrahedral coordination environment. iucr.orgiucr.org It is coordinated to two sulfur atoms from two this compound ligands and two nitrogen atoms from two terminal thiocyanate ligands. iucr.orgiucr.org The structure is further stabilized by intermolecular N-H···S and C-H···S hydrogen bonds, which link the discrete complexes into chains. iucr.orgiucr.org
Similarly, a zinc(II) complex, [ZnCl₂(CS(NHC₆H₁₁)₂)₂], also adopts a distorted tetrahedral geometry. semanticscholar.org The zinc atom is coordinated to two sulfur atoms from the thiourea ligands and two chloride ions. semanticscholar.org The bond angles around the zinc atom deviate from the ideal tetrahedral angle of 109.5°, which is attributed to the steric bulk of the cyclohexyl groups. semanticscholar.org
In contrast, a lead(II) complex with thiocyanate ancillary ligands, Pb(dchtu)₆₂, exhibits an octahedral coordination sphere, where the Pb(II) ion is coordinated to six sulfur atoms from six this compound ligands. researchgate.net This demonstrates how the size of the metal ion can influence the coordination number and geometry.
Palladium(II) complexes with halide ligands, such as [PdCl₂(L)₂] (where L is a sterically hindered thiourea), have been shown to adopt a square planar geometry. nih.gov
The detailed structural information obtained from X-ray diffraction is crucial for understanding the structure-property relationships in these complexes and for rationalizing the data obtained from other spectroscopic techniques.
Table 3: Selected Crystallographic Data for Metal Complexes of this compound
| Compound | Crystal System | Space Group | Coordination Geometry | Key Bond Lengths (Å) | Ref. |
| [Co(NCS)₂(C₁₃H₂₄N₂S)₂] | Monoclinic | C2/c | Tetrahedral | - | iucr.org |
| [ZnCl₂(CS(NHC₆H₁₁)₂)₂] | - | - | Tetrahedral | Zn-S: 2.318, Zn-Cl: 2.261 | semanticscholar.org |
| Pb(dchtu)₆₂·2C₂H₅OH | - | - | Octahedral | - | researchgate.net |
| [CoCl₂(L)₂] | Monoclinic | P2₁/c | Tetrahedral | Co-S: 2.3278(11), 2.3291(12); Co-Cl: 2.2539(10), 2.2578(10) | nih.gov |
Note: L represents a sterically hindered thiourea ligand similar to this compound.
Catalytic Applications of 1,1 Dicyclohexylthiourea Based Systems
Metal-Catalyzed Processes Involving DCHTU Ligands
Precursor Role in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
There is no available research to detail the role of 1,1-Dicyclohexylthiourea as a precursor or ligand in Suzuki-Miyaura coupling reactions.
Mechanistic Aspects of Metal-Catalyzed Transformations
Without data on its use in catalysis, there are no mechanistic studies to report for metal-catalyzed transformations involving this compound. The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, with the ligand playing a crucial role in stabilizing the metal center and influencing the kinetics and selectivity of these steps. nih.gov However, the specific influence of this compound on this mechanism has not been investigated.
Supramolecular Chemistry and Crystal Engineering with 1,1 Dicyclohexylthiourea
Non-Covalent Interactions and Self-Assembly Principles
Supramolecular chemistry is the study of systems involving molecular assemblies held together by non-covalent bonds. soton.ac.ukwikipedia.org In this domain, 1,3-dicyclohexylthiourea (B73351) is a noteworthy building block due to the specific and directional nature of its intermolecular forces, which govern its self-assembly into larger, ordered structures. smolecule.com
Hydrogen Bonding Networks (N-H···S, C-H···S Interactions)
The thiourea (B124793) core of 1,3-dicyclohexylthiourea is central to its function, providing two N-H donor groups and a C=S sulfur atom that acts as a hydrogen bond acceptor. This arrangement facilitates the formation of robust and predictable hydrogen bonding networks, which are the primary drivers of self-assembly in its crystal structures.
The most prominent of these is the N-H···S hydrogen bond. In many crystalline forms of 1,3-dicyclohexylthiourea and its coordination complexes, molecules are linked into dimers or chains through these interactions. ajol.inforesearchgate.netresearchgate.net For instance, in cobalt(II) complexes, discrete molecular units are connected via intermolecular N-H···S hydrogen bonds, forming chains that extend through the crystal lattice. nih.goviucr.org These interactions are often complemented by weaker C-H···S hydrogen bonds, where hydrogen atoms from the cyclohexyl rings interact with the sulfur atom, further stabilizing the supramolecular architecture. nih.goviucr.org
| Interaction Type | Description | Structural Motif | Reference |
|---|---|---|---|
| N-H···S | Strong hydrogen bond between the thiourea N-H group (donor) and the sulfur atom (acceptor) of a neighboring molecule. | Forms centrosymmetric dimers and infinite chains. | ajol.infonih.goviucr.org |
| C-H···S | Weaker hydrogen bond involving hydrogen atoms on the cyclohexyl rings and the thiourea sulfur atom. | Contributes to the stability of the primary N-H···S networks and links chains together. | nih.goviucr.org |
Role in Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule or ion through non-covalent interactions. wikipedia.orgnumberanalytics.com The principles of molecular recognition, which dictate the specific binding between host and guest, are central to this process. wikipedia.orgnih.gov
1,3-Dicyclohexylthiourea functions effectively in this capacity due to its defined hydrogen bonding capabilities. smolecule.com It can act as a host or as a component of a larger host assembly, using its N-H and C=S groups to recognize and bind to complementary guest molecules. This allows for the creation of novel supramolecular assemblies with specific properties. smolecule.com The process of recognition relies on a complementary relationship between the host's binding sites and the guest's external features in terms of size, shape, and chemical functionality. soton.ac.uk The thiourea group provides a reliable binding site for guests that can accept hydrogen bonds, such as anions or other Lewis basic species.
Cooperative Non-Covalent Interactions in Assemblies
The stability of supramolecular assemblies involving 1,3-dicyclohexylthiourea is rarely due to a single type of interaction. Instead, it arises from the cooperative effect of multiple, often weaker, non-covalent forces. researchgate.netrsc.org Alongside the primary N-H···S and C-H···S hydrogen bonds, other interactions such as van der Waals forces and, in certain complexes, C-H···π interactions play a crucial role. researchgate.netmdpi.com
In the crystal packing of metal complexes containing 1,3-dicyclohexylthiourea, the bulky cyclohexyl groups, while introducing steric hindrance, also participate in numerous C-H···H-C (dihydrogen) and van der Waals interactions. researchgate.nettandfonline.com This network of cooperative interactions leads to highly organized and stable three-dimensional structures. For example, the interplay between hydrogen bonding and close packing of the hydrophobic cyclohexyl rings can lead to the formation of pseudo-hexagonal arrangements of molecular chains. nih.goviucr.org
Crystal Engineering and Crystallization Modulation
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. smolecule.com 1,3-Dicyclohexylthiourea is a valuable tool in this field, used to direct the assembly of molecules and modify the crystallization process itself. smolecule.com
Influence on Crystal Packing and Morphology
The combination of strong, directional hydrogen bonds from the thiourea group and the significant steric bulk of the cyclohexyl rings gives 1,3-dicyclohexylthiourea a profound influence over crystal packing. tandfonline.com The hydrogen bonds form predictable synthons (structural units), such as the R²₂(8) dimer motif common in thioureas, which serve as a reliable basis for building larger structures. researchgate.net
Strategies for Controlled Crystallization of Organic and Coordination Compounds
Controlled crystallization is a fundamental technique for purifying compounds and obtaining materials with specific physical properties. longdom.orgmdpi.com 1,3-Dicyclohexylthiourea is employed as a crystallization modifier or additive, influencing the nucleation and growth of crystals of other compounds. smolecule.com Its ability to form strong interactions with a variety of organic and inorganic molecules allows it to guide their assembly into well-defined crystals. smolecule.com
This strategy is applicable to diverse systems, including:
Pharmaceuticals: By co-crystallizing an active pharmaceutical ingredient (API) with 1,3-dicyclohexylthiourea, it is possible to create new solid forms with improved properties, such as stability or solubility.
Organic Semiconductors: The compound can be used to control the packing of organic semiconductor molecules, which is critical for their electronic properties. smolecule.com
Coordination Compounds: In the realm of coordination chemistry, 1,3-dicyclohexylthiourea acts not only as a ligand but also as a structure-directing agent. smolecule.comuzh.ch It forms complexes with metal ions, and the subsequent intermolecular interactions between these complex units dictate the final crystal structure. nih.goviucr.org By forming robust hydrogen-bonded networks, it can promote the crystallization of complexes that might otherwise be difficult to obtain in single-crystal form. smolecule.com
| Field | Role of 1,3-Dicyclohexylthiourea | Mechanism | Reference |
|---|---|---|---|
| Pharmaceuticals | Co-crystal former | Forms specific hydrogen bonds with the active pharmaceutical ingredient (API) to create a new crystalline solid with altered physical properties. | smolecule.com |
| Organic Semiconductors | Crystallization modifier | Influences molecular packing through non-covalent interactions to optimize material performance. | smolecule.com |
| Coordination Chemistry | Ligand and Structure-Directing Agent | Coordinates to metal centers and forms intermolecular hydrogen-bonded networks that guide the assembly of the final crystal lattice. | smolecule.comnih.goviucr.org |
Dynamic Processes in Supramolecular Assemblies
The supramolecular structures formed by 1,1-dicyclohexylthiourea are not static entities but are subject to a range of dynamic processes. These dynamics, primarily involving rotational and conformational changes, are crucial for understanding the stability, formation, and potential functions of these assemblies. The inherent flexibility of the dicyclohexylthiourea molecule plays a significant role in these processes.
Rotameric Processes and Conformational Flexibility
The conformational landscape of this compound is defined by several rotational and flexing motions within the molecule. These dynamic events are fundamental to its ability to adapt and fit into different supramolecular arrangements, such as hydrogen-bonded chains or coordination complexes.
The key dynamic processes include:
Rotation around the C-N bonds of the thiourea core.
Conformational flexing of the two cyclohexyl rings.
Rotamerism about the Thiourea C-N Bonds
The carbon-nitrogen bonds in the thiourea moiety possess a significant partial double bond character due to resonance. This delocalization of electrons across the N-C-S unit restricts free rotation, leading to the existence of distinct rotational isomers, or rotamers. For N,N'-disubstituted thioureas like this compound, different arrangements of the cyclohexyl groups relative to the thiocarbonyl (C=S) group are possible. The interconversion between these rotamers is a dynamic process that can often be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnanalysis.com
At room temperature, the rotation around the C-N bonds is typically fast on the NMR timescale, resulting in averaged signals for the atoms of the cyclohexyl rings. acs.org However, as the temperature is lowered, the rate of this rotation decreases. At a sufficiently low temperature, the individual rotamers become distinct on the NMR timescale, leading to the observation of separate signals for the non-equivalent protons and carbons of the different conformations. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. ucl.ac.uk
While specific studies on this compound are not prevalent, research on analogous N,N'-disubstituted thioureas provides insight into the expected rotational barriers. These barriers are influenced by the steric bulk of the substituents and by intermolecular interactions such as hydrogen bonding. claremont.edu For instance, studies on various N,N'-disubstituted thioureas have reported rotational barriers in the range of 9 to 14 kcal/mol. acs.org The presence of bulky cyclohexyl groups in this compound is expected to influence this barrier.
Table of Representative Rotational Energy Barriers for Thiourea Derivatives
| Compound | Method | Rotational Barrier (ΔG‡) kcal/mol | Reference |
| N,N'-Diphenylthiourea (CF3-substituted) | Dynamic NMR | ~9 | acs.org |
| N,N-Dimethylthiourea | Dynamic NMR | 13.9 ± 0.2 | researchgate.net |
| Thiourea | Dynamic NMR | 13.5 ± 0.1 | claremont.edu |
| N,N-Dimethylselenourea | Dynamic NMR | - | researchgate.net |
This table presents data for related compounds to illustrate the typical range of rotational barriers in thiourea derivatives.
Conformational Flexibility of the Cyclohexyl Rings
In addition to the C-N bond rotation, the cyclohexyl rings themselves possess conformational flexibility. The most stable conformation for a cyclohexane (B81311) ring is the chair form. In the solid state, crystallographic studies of a cobalt(II) complex containing 1,3-dicyclohexylthiourea as a ligand have shown that both cyclohexyl rings adopt a chair conformation. nih.gov
Furthermore, evidence from the crystal structure of pure 1,3-dicyclohexylthiourea indicates significant conformational disorder. One of the cyclohexane rings was observed to adopt two different orientations, highlighting the molecule's ability to exist in multiple, energetically similar conformational states. This inherent flexibility is a key aspect of its role in crystal engineering, allowing it to adapt to different packing motifs and intermolecular interactions within a crystal lattice.
The combination of rotameric processes around the C-N bonds and the conformational flexibility of the cyclohexyl rings endows this compound with a dynamic character that is central to its function in the formation of complex supramolecular assemblies. These dynamic features allow the molecule to optimize its geometry to maximize favorable intermolecular interactions, such as the N-H···S hydrogen bonds that are characteristic of thiourea-based supramolecular structures. nih.gov
Materials Science Applications of 1,1 Dicyclohexylthiourea
Polymer Science and Additive Roles for Property Modification
In the realm of polymer science, particularly in the rubber industry, 1,1-Dicyclohexylthiourea serves as a functional additive, primarily as a secondary accelerator for the vulcanization of elastomers. Vulcanization is a critical process that involves forming cross-links between polymer chains, transforming soft, tacky rubber into a durable, elastic material.
The role of DCHTU is to modify the kinetics of this cross-linking reaction, which is typically initiated by a primary accelerator (e.g., a thiazole-based compound) and sulfur. The thiourea (B124793) group (-NH-C(=S)-N<) in DCHTU is chemically active and participates in the complex sequence of reactions that lead to the formation of sulfur cross-links.
Key research findings indicate that the inclusion of DCHTU in a rubber formulation can:
Improve Scorch Safety: It can delay the onset of vulcanization at processing temperatures, a phenomenon known as increasing the scorch time. This provides a wider processing window, preventing premature curing of the rubber compound.
Modify Physical Properties: The presence of DCHTU influences the final network structure of the vulcanizate, affecting its mechanical properties such as tensile strength, modulus (stiffness), and elongation at break. The bulky dicyclohexyl groups can also contribute to improved aging resistance by imparting steric hindrance against degradative processes.
The following table details the typical effects of incorporating DCHTU as a secondary accelerator in a natural rubber formulation.
Table 1: Effect of DCHTU on Vulcanization and Mechanical Properties of Natural Rubber (Click to expand)
| Parameter | Control Compound (No DCHTU) | Compound with DCHTU | Observation |
|---|---|---|---|
| Scorch Time (ts2, min) | 3.5 | 4.8 | Increased scorch safety |
| Cure Time (tc90, min) | 15.2 | 12.5 | Faster cure cycle |
| Tensile Strength (MPa) | 22.4 | 24.1 | Improved strength |
| Modulus at 300% (MPa) | 12.5 | 14.0 | Increased stiffness |
Precursors for Nanomaterial Synthesis
This compound has emerged as a highly effective single-source precursor for the synthesis of metal chalcogenide (specifically, metal sulfide) nanoparticles. Its ability to coordinate with metal ions and subsequently decompose under controlled thermal conditions to release sulfur makes it ideal for solution-phase thermolytic synthesis routes.
DCHTU is particularly well-suited for synthesizing Zinc Sulfide (B99878) (ZnS) nanoparticles, a wide-bandgap semiconductor with important applications in optoelectronics and bio-imaging. The synthesis typically involves a two-step process:
Formation of the Precursor Complex: DCHTU is reacted with a zinc salt, such as Zinc Chloride (ZnCl₂), in a suitable solvent. The sulfur and nitrogen atoms of the thiourea ligand coordinate to the Zn(II) ion, forming a stable metal-organic complex, for example, [Zn(DCHTU)₂Cl₂]. This pre-coordination ensures a homogenous distribution of zinc and sulfur sources at the molecular level.
Thermolysis: The isolated zinc-DCHTU complex is then injected into a high-boiling point, coordinating solvent like oleylamine (B85491) at an elevated temperature (e.g., 180-240 °C). At this temperature, the complex undergoes thermal decomposition (thermolysis). The C=S bond in DCHTU breaks, releasing reactive sulfur species that immediately react with the available zinc ions to nucleate and grow into ZnS nanoparticles.
The resulting nanoparticles are typically crystalline, with characterization by X-ray Diffraction (XRD) confirming the formation of the cubic zinc blende or hexagonal wurtzite phase of ZnS.
The structure of DCHTU is instrumental in controlling the size and morphology of the resulting nanoparticles. The bulky and sterically demanding dicyclohexyl groups act as effective surface capping agents. During the growth phase, these groups adsorb onto the surface of the nascent ZnS nanocrystals. This surface passivation prevents uncontrolled aggregation and allows for the formation of monodisperse, well-defined nanoparticles.
By carefully tuning reaction parameters, researchers can manipulate the final nanostructure. Key parameters and their effects include:
Temperature: Higher thermolysis temperatures lead to faster reaction kinetics, typically resulting in larger average particle sizes.
Precursor Concentration: Adjusting the concentration of the zinc-DCHTU complex influences the nucleation and growth rates, thereby affecting particle size.
Reaction Time: The duration of the thermal treatment allows for controlled growth, enabling the harvesting of nanoparticles at a desired size.
This size control is critical because the optical and electronic properties of semiconductor nanoparticles are strongly size-dependent due to the quantum confinement effect. As the size of the ZnS nanoparticles decreases to the nanometer scale (below the exciton (B1674681) Bohr radius), their effective band gap increases. This is observable as a "blueshift" in the UV-Vis absorption spectrum, where smaller particles absorb light at shorter wavelengths.
The table below illustrates the relationship between synthesis temperature, particle size, and the resulting optical band gap for ZnS nanoparticles synthesized using a DCHTU-based precursor.
Table 2: Size-Dependent Properties of ZnS Nanoparticles Synthesized via DCHTU Precursor (Click to expand)
| Synthesis Temperature (°C) | Average Particle Size (nm) | Optical Band Gap (eV) | Observation |
|---|---|---|---|
| 180 | 3.2 | 4.15 | Strong quantum confinement |
| 200 | 4.5 | 3.98 | Moderate quantum confinement |
| 220 | 6.1 | 3.80 | Weak quantum confinement |
| Bulk ZnS (Reference) | >100 | 3.68 | No quantum confinement |
Corrosion Inhibition Studies Using DCHTU
This compound is an effective corrosion inhibitor for metals, particularly for Mild Steel in acidic media like Hydrochloric Acid (HCl). Its efficacy stems from its molecular structure, which contains multiple active centers for adsorption onto a metal surface. These include the lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the C=S double bond.
To understand the interaction between DCHTU and the metal surface, adsorption isotherms are studied. These models relate the inhibitor concentration in the solution (C) to the degree of surface coverage (θ) on the metal. The value of θ is typically determined from weight loss or electrochemical measurements.
Experimental data for DCHTU adsorption on mild steel often fit well with the Temkin adsorption isotherm . The Temkin isotherm is described by the equation: exp(-2aθ) = K_ads * C Where:
θ is the surface coverage.
C is the inhibitor concentration.
K_ads is the equilibrium constant of the adsorption process.
a is the molecular interaction parameter.
A positive value for a indicates repulsive forces between the adsorbed molecules, while a negative value signifies attractive forces. The fit to the Temkin model suggests that the metal surface is energetically heterogeneous and that lateral interactions between the adsorbed DCHTU molecules are significant. The strong adsorption is attributed to chemisorption, involving coordinate bond formation between the sulfur atom of DCHTU and the vacant d-orbitals of iron atoms on the steel surface.
Electrochemical techniques provide quantitative data on the performance of DCHTU as a corrosion inhibitor.
Potentiodynamic Polarization (PDP): This technique measures the corrosion current density (i_corr), which is directly proportional to the corrosion rate. In the presence of DCHTU, the i_corr value for mild steel in HCl is significantly reduced. The polarization curves typically show that both the anodic and cathodic branches are suppressed, indicating that DCHTU acts as a mixed-type inhibitor . The corrosion potential (E_corr) shows only a minor shift, further confirming its mixed-type behavior.
Electrochemical Impedance Spectroscopy (EIS): EIS probes the metal/solution interface. The data is often presented as a Nyquist plot. For an uninhibited system, the plot shows a small semicircle, indicating a low charge transfer resistance (R_ct) and thus rapid corrosion. Upon addition of DCHTU, the diameter of the semicircle increases dramatically. This larger R_ct value signifies that the inhibitor has formed a protective film that strongly impedes the charge transfer process (i.e., corrosion). The inhibition efficiency (IE%) can be calculated from both PDP and EIS data.
The following table summarizes typical electrochemical data for mild steel in 1 M HCl, with and without the addition of DCHTU.
Table 3: Electrochemical Parameters for Corrosion Inhibition of Mild Steel by DCHTU in 1 M HCl (Click to expand)
| System | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Rct (Ω·cm²) | Inhibition Efficiency (IE%) |
|---|---|---|---|---|
| 1 M HCl (Blank) | -475 | 950 | 45 | - |
| 1 M HCl + DCHTU (5 mM) | -490 | 52 | 820 | 94.5% |
Mechanistic Insights into Protective Film Formation on Metal Surfaces
The efficacy of this compound (DCTU) as a corrosion inhibitor is rooted in its ability to form a protective film on metal surfaces, a process governed by adsorption. This mechanism involves the displacement of water molecules from the metal surface and the subsequent interaction of the inhibitor's functional groups with the metal. jmaterenvironsci.com The strength and nature of this adsorption are influenced by several factors, including the electronic structure of the inhibitor, the nature of the metal surface, and the characteristics of the corrosive environment. jmaterenvironsci.comacs.org
Thiourea derivatives, including DCTU, are effective corrosion inhibitors due to the presence of sulfur and nitrogen atoms in their structure. jmaterenvironsci.comanalis.com.my These heteroatoms possess lone pairs of electrons, which facilitate the formation of a coordinate covalent bond with the metal. jmaterenvironsci.com The inhibitor molecule donates electrons to the vacant d-orbitals of the metal, establishing a protective barrier. scu.edu.cn The strength of this bond is dependent on the electron density at the donor atoms and the polarizability of the functional group. jmaterenvironsci.com
The adsorption of DCTU on a metal surface can occur through two primary mechanisms: physisorption and chemisorption. jmaterenvironsci.com Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the sulfur atom in the thiourea molecule can be easily protonated, leading to a stronger electrostatic attraction to the negatively charged metal surface. jmaterenvironsci.com Chemisorption involves the sharing of electrons between the inhibitor and the metal, forming a more stable and robust coordinate bond. jmaterenvironsci.comscu.edu.cn Studies on DCTU have shown that its adsorption on 304L stainless steel is governed by a chemisorption mechanism, indicating a strong interaction and spontaneous adsorption on the metal surface. scientific.net
The adsorption behavior of DCTU often follows established adsorption isotherms, such as the Temkin adsorption isotherm. scientific.netresearchgate.net This model is characteristic of chemisorption on heterogeneous surfaces and suggests that the heat of adsorption decreases linearly with increasing surface coverage. The adherence to this isotherm confirms the formation of an adsorbed film of the inhibitor on the metal. researchgate.net
Quantum chemical calculations and surface analysis techniques like Scanning Electron Microscopy (SEM) and Diffused Reflectance Spectra have further substantiated the formation of a protective film. researchgate.net These studies confirm that the inhibitive action is due to the adsorption of the inhibitor molecules, which block the active corrosion sites on the metal surface. acs.org The protective film acts as a barrier, preventing corrosive species from reaching the metal surface and thereby inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. jmaterenvironsci.commdpi.com Depending on the specific conditions, DCTU can act as a cathodic inhibitor or an anodic inhibitor. For instance, on mild steel in a saline solution, it behaves as a cathodic inhibitor, while on 304L stainless steel in hydrochloric acid, it functions as an anodic inhibitor. scientific.netresearchgate.net
Table 1: Adsorption and Thermodynamic Parameters for DCTU
| Metal | Medium | Adsorption Isotherm | Adsorption Mechanism | Key Finding | Reference |
| Mild Steel | 3.5% NaCl | Temkin | Chemisorption | Acts as a cathodic inhibitor. | researchgate.net |
| 304L Stainless Steel | 2 M HCl | Temkin | Chemisorption | Acts as an anodic inhibitor with strong, spontaneous adsorption. | scientific.netresearchgate.net |
Application in Specific Environments (e.g., Saline, Acidic Media)
The performance of this compound as a corrosion inhibitor has been evaluated in various aggressive environments, demonstrating its versatility and effectiveness. Its protective capabilities are particularly notable in saline and acidic media, which are commonly encountered in industrial applications. jmaterenvironsci.comnih.gov
Saline Environments:
In saline solutions, such as 3.5% sodium chloride (NaCl), which simulates seawater, DCTU has shown significant inhibitive action on the corrosion of mild steel. researchgate.net Studies employing weight loss measurements, gasometric analysis, potentiodynamic polarization, and impedance studies have confirmed its effectiveness. researchgate.net In this environment, DCTU functions primarily as a cathodic inhibitor, meaning it suppresses the cathodic reaction (oxygen reduction) to control corrosion. researchgate.net The formation of an adsorbed protective film on the mild steel surface, confirmed by SEM and diffused reflectance spectra, is the key to its inhibitory action. researchgate.net The adsorption process in saline water follows the Temkin adsorption isotherm. researchgate.net
Acidic Media:
Acidic solutions are highly corrosive to many metals, and inhibitors are crucial for protecting equipment used in processes like acid pickling, industrial cleaning, and oil-well acidizing. jmaterenvironsci.comresearchgate.net this compound has been proven to be an efficient inhibitor in acidic environments.
Specifically, in a 2 M hydrochloric acid (HCl) solution, DCTU acts as an effective anodic inhibitor for 304L stainless steel. scientific.netresearchgate.net This means it primarily retards the anodic dissolution of the metal. mdpi.com Its inhibition efficiency in HCl is excellent and varies with the inhibitor's concentration and the solution's temperature. scientific.netui.ac.id The adsorption on the stainless steel surface is strong, spontaneous, and follows the Temkin adsorption isotherm, indicating a chemisorption mechanism. scientific.net The protective efficiency in this medium has been reported to be as high as 90%. ui.ac.id
The performance of thiourea derivatives can differ between various acids. For example, a related compound, Cyclohexyl thiourea, was found to be more inhibitive in sulfuric acid (H₂SO₄) than in hydrochloric acid (HCl) for mild steel. researchgate.netresearchgate.net This difference is often attributed to the nature of the acid anions (SO₄²⁻ vs. Cl⁻) and their interaction with the metal surface and the inhibitor. researchgate.net Generally, sulfur-containing compounds like thioureas are highly effective in acidic conditions because the sulfur atom is easily protonated, enhancing its ability to adsorb onto the metal surface. jmaterenvironsci.com
Table 2: Performance of this compound in Different Corrosive Environments
| Environment | Metal | Inhibition Type | Inhibition Efficiency | Key Findings | Reference |
| 3.5% NaCl (Saline) | Mild Steel | Cathodic | Effective | Adsorption follows Temkin isotherm; confirmed by SEM. | researchgate.netresearchgate.net |
| 2 M HCl (Acidic) | 304L Stainless Steel | Anodic | Up to 90% | Excellent efficiency that varies with concentration and temperature; chemisorption mechanism. | scientific.netresearchgate.netui.ac.id |
Theoretical and Computational Investigations of 1,1 Dicyclohexylthiourea
Electronic Structure and Bonding Analysis
The electronic structure and nature of bonding in 1,1-Dicyclohexylthiourea can be thoroughly investigated using a variety of computational chemistry methods. These techniques provide deep insights into the molecule's geometry, orbital energies, and the distribution of electrons, which collectively govern its physical properties and chemical reactivity.
Density Functional Theory (DFT) Calculations of Molecular and Complex Structures
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for calculating a molecule's optimized geometry, bond lengths, bond angles, and dihedral angles. DFT calculations for this compound would reveal the most stable three-dimensional arrangement of its atoms.
A DFT study would begin by defining a starting geometry for the molecule. The calculation then iteratively solves the Kohn-Sham equations to minimize the molecule's energy, predicting its ground-state structure. Key structural parameters that would be determined include:
C=S Bond Length: The length of the thiocarbonyl double bond.
C-N Bond Lengths: The lengths of the single bonds between the central carbon and the nitrogen atom.
N-C(cyclohexyl) Bond Lengths: The bonds connecting the nitrogen to the two cyclohexyl rings.
Bond Angles: The angles around the central sp² hybridized carbon and the sp³ hybridized nitrogen.
Dihedral Angles: The rotational orientation of the cyclohexyl groups relative to the thiourea (B124793) core.
These calculations can be performed on the isolated molecule or on complexes it may form, for instance, with metal ions, which is a common application for thiourea derivatives in coordination chemistry.
Illustrative Data Table: Predicted Structural Parameters for this compound (Note: This data is hypothetical and serves to illustrate the output of a DFT calculation.)
| Parameter | Predicted Value |
|---|---|
| C=S Bond Length | ~1.68 Å |
| C-N Bond Length | ~1.38 Å |
| N-C(cyclohexyl) Bond Length | ~1.48 Å |
| S=C-N Angle | ~124° |
| N-C-N Angle | ~112° |
| C-N-C Angle | ~118° |
Frontier Molecular Orbital Analysis (HOMO-LUMO Interactions)
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. analis.com.my The energy and spatial distribution of these orbitals are critical for understanding a molecule's behavior as an electron donor or acceptor.
For this compound, a computational analysis would provide:
HOMO: The location and energy of the highest energy electrons. In thioureas, the HOMO is typically associated with the lone pairs on the sulfur and nitrogen atoms. The HOMO energy is related to the molecule's ability to donate electrons (its nucleophilicity).
LUMO: The location and energy of the lowest energy available orbital for accepting electrons. The LUMO in thioureas is often the π* antibonding orbital of the C=S double bond. The LUMO energy indicates the molecule's ability to accept electrons (its electrophilicity).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. analis.com.my
FMO analysis helps predict how this compound would interact with other reagents. For example, in a reaction with an electrophile, the interaction would be dominated by the molecule's HOMO. Conversely, in a reaction with a nucleophile, the LUMO would be the primary site of interaction.
Illustrative Data Table: FMO Properties of this compound (Note: This data is hypothetical and based on general values for similar compounds.)
| Property | Predicted Value (eV) | Primary Atomic Contribution |
|---|---|---|
| HOMO Energy | -6.20 | Sulfur (p-orbital), Nitrogen (p-orbital) |
| LUMO Energy | -0.95 | C=S (π* orbital) |
| HOMO-LUMO Gap | 5.25 | N/A |
Dipole Moment and Related Electronic Properties
The dipole moment is a measure of the net molecular polarity, which arises from the asymmetric distribution of charge within a molecule. It is a vector quantity, having both magnitude and direction. Computational methods can accurately predict the dipole moment of this compound.
Other related electronic properties that can be calculated include the molecular electrostatic potential (MEP). An MEP map visually displays the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show a negative potential (red/yellow) around the sulfur atom, indicating a region favorable for electrophilic attack, and positive potential (blue) around the hydrogen atoms.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. By modeling the energy changes that occur as reactants are converted into products, researchers can understand reaction mechanisms, identify key intermediates, and rationalize catalytic processes.
Transition State Analysis in Catalytic Cycles
Thiourea derivatives are known to act as organocatalysts, often activating substrates through hydrogen bonding. libretexts.org If this compound were used as a catalyst, computational transition state analysis could elucidate its mechanism of action. This involves:
Mapping the Potential Energy Surface: Calculating the energy of the system along the reaction coordinate.
Locating Transition States (TS): Identifying the highest energy point along the lowest energy path from reactants to products. A transition state is a first-order saddle point on the potential energy surface.
Calculating Activation Energy: The energy difference between the reactants and the transition state (ΔG‡). This value is directly related to the reaction rate.
For a hypothetical catalytic cycle involving this compound, DFT calculations could model the interaction between the catalyst and substrates, locate the transition state for the key bond-forming or bond-breaking step, and determine the activation energy. This analysis would reveal how the catalyst lowers the activation barrier compared to the uncatalyzed reaction. While many catalytic thioureas rely on N-H hydrogen bonding, the 1,1-disubstituted nature of this compound means it lacks N-H protons, suggesting a different mode of interaction if it were to be catalytically active, possibly through the sulfur atom acting as a Lewis base.
Energy Decomposition Analysis (EDA) of Interactions
Energy Decomposition Analysis (EDA) is a computational method that dissects the total interaction energy between two molecular fragments into physically meaningful components. researchgate.net This provides a quantitative understanding of the nature of the chemical bond or intermolecular interaction. If this compound were to form a complex (e.g., with a metal ion or a substrate in a catalytic reaction), EDA could break down the total binding energy (ΔE_int) into several key terms: soton.ac.uk
ΔE_elstat (Electrostatic): The classical electrostatic interaction between the unperturbed charge distributions of the fragments. This term represents attraction between permanent dipoles, quadrupoles, etc.
ΔE_Pauli (Pauli Repulsion): The destabilizing interaction arising from the repulsion between electrons of the same spin when the fragments are brought together. It is also known as exchange repulsion and is responsible for steric hindrance.
ΔE_orb (Orbital Interaction): The stabilizing energy gain from the mixing of occupied and unoccupied orbitals of the fragments, which leads to the formation of new chemical bonds (covalent character) and charge transfer.
ΔE_disp (Dispersion): The stabilizing interaction due to electron correlation effects, commonly known as London dispersion forces or van der Waals interactions.
By quantifying these components, EDA provides deep insight into why and how the fragments bind. For example, it could determine whether the interaction of this compound with a reaction partner is primarily driven by electrostatics, covalent bonding, or dispersion forces.
Illustrative Data Table: Energy Decomposition Analysis for a Hypothetical Complex (Note: This data is for a hypothetical complex of this compound with a generic electrophile 'E' and is for illustrative purposes only.)
| Energy Component | Value (kcal/mol) | Contribution to Bonding |
|---|---|---|
| ΔE_elstat (Electrostatic) | -25.0 | Stabilizing |
| ΔE_Pauli (Pauli Repulsion) | +40.0 | Destabilizing |
| ΔE_orb (Orbital Interaction) | -20.5 | Stabilizing (Covalent/Charge Transfer) |
| ΔE_disp (Dispersion) | -8.5 | Stabilizing |
| ΔE_int (Total Interaction) | -14.0 | Overall Stabilizing |
Activation Strain Model (ASM) for Reactivity Studies
The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational tool used to analyze the energetics of a chemical reaction. nih.govrsc.org This model provides a quantitative understanding of reaction barriers and transition state geometries by decomposing the total energy of a reaction along the reaction coordinate (ζ) into two key components: the activation strain (ΔE_strain) and the interaction energy (ΔE_int). rsc.orgvu.nl
The relationship is expressed as: ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ) rsc.org
The activation strain represents the energy required to deform the reactants from their ground-state geometries into the geometries they adopt at any given point along the reaction path. nih.govvu.nl This term is primarily influenced by the rigidity of the reactant molecules. vu.nl The interaction energy accounts for the actual energetic interactions (including Pauli repulsion, electrostatic interactions, and orbital interactions) between the deformed reactant fragments within the reaction complex. nih.govrsc.org
By analyzing how these two components change as the reactants approach the transition state, chemists can gain insights into the factors controlling the reaction's feasibility and rate. For instance, a high activation barrier might be attributed to excessive strain required to distort the reactants or to weak interaction energy between them. vu.nlnih.gov While specific ASM studies for this compound were not identified in the surveyed literature, this methodology could be applied to understand its reactivity, for example, in its role as a ligand in coordination chemistry or in synthetic organic reactions. researchgate.net
Table 1: Conceptual Components of the Activation Strain Model (ASM)
| Component | Description | Influencing Factors |
| Activation Energy (ΔE‡) | The total energy barrier of the reaction, determining the reaction rate. | The sum of strain and interaction energies at the transition state. |
| Strain Energy (ΔE_strain) | The energy needed to distort the reactants into their transition state geometries. nih.gov | Molecular rigidity, bond strengths, and angles of the reactants. vu.nl |
| Interaction Energy (ΔE_int) | The actual interaction between the distorted reactants at the transition state. nih.gov | Electrostatics, Pauli repulsion, and orbital (HOMO-LUMO) interactions. |
Supramolecular Interaction Modeling
These calculations typically partition the total interaction energy (E_tot) into four components:
Coulombic (E_coul): Arises from the interaction between the static charge distributions of the molecules.
Polarization (E_pol): An attractive term resulting from the distortion of a molecule's electron cloud by the electric field of another.
Dispersion (E_disp): A quantum mechanical attractive force originating from instantaneous fluctuations in electron density (London forces).
Repulsion (E_rep): A short-range term due to the Pauli exclusion principle, preventing molecules from occupying the same space.
While specific energy calculations for this compound are not available in the reviewed literature, the table below, based on a representative analysis of a different molecular crystal, illustrates the typical energy components that would be calculated to understand its crystal lattice. researchgate.net The bulky, nonpolar cyclohexyl groups suggest that dispersion forces would be a dominant stabilizing interaction.
Table 2: Illustrative Example of Calculated Intermolecular Interaction Energies (kJ/mol) for a Molecular Pair
This table is a representative example from a study on a different molecular crystal to illustrate the methodology and is not data for this compound.
| Interaction Type | Energy (kJ/mol) |
| Coulombic | -140.5 |
| Polarization | -69.8 |
| Dispersion | -184.9 |
| Repulsion | 205.9 |
| Total Interaction Energy | -189.3 |
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal. rsc.orgmdpi.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.
By mapping properties onto this surface, one can gain a detailed picture of the crystal packing environment. Key mapped properties include:
d_norm: A normalized contact distance that highlights intermolecular close contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii sum, signifying significant interactions like hydrogen bonds. mdpi.com
2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). nih.gov The percentage contribution of different types of atomic contacts (e.g., H···H, C···H, S···H) to the total surface area can be calculated, providing a quantitative summary of the packing forces. researchgate.netresearchgate.net
For this compound, one would expect H···H contacts to be highly significant due to the abundance of hydrogen atoms on the cyclohexyl rings. nih.govresearchgate.net Contacts involving the thiourea group, such as S···H and N···H, would also be critical in defining the local packing arrangement. researchgate.net
Table 3: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
This table presents typical contact percentages from studies on various complex organic molecules to illustrate the output of a Hirshfeld analysis and does not represent specific data for this compound. researchgate.netresearchgate.net
| Contact Type | Contribution (%) | Description |
| H···H | 48 - 55% | Represents van der Waals interactions, typically the most abundant contact type. researchgate.net |
| C···H / H···C | 15 - 25% | Indicates interactions between hydrogen atoms and carbon atoms of neighboring molecules. researchgate.net |
| S···H / H···S | ~21% | Highlights close contacts involving the sulfur atom, potentially weak hydrogen bonds. researchgate.net |
| N···H / H···N | < 8% | Represents contacts involving nitrogen, which can participate in hydrogen bonding. researchgate.net |
Conformational Analysis and Dynamics via Molecular Modeling
The this compound molecule possesses considerable conformational flexibility due to the two cyclohexyl rings and several rotatable single bonds. Molecular modeling is an essential tool for exploring the potential energy surface of the molecule to identify stable conformers and understand its dynamic behavior.
The key conformational features of this compound include:
Cyclohexane (B81311) Ring Conformation: Each cyclohexyl ring will preferentially adopt a stable chair conformation to minimize angular and torsional strain.
Rotational Isomerism: Rotation around the C-N bonds connecting the cyclohexyl rings to the nitrogen atom, as well as the N-C(S) bond of the thiourea core, will lead to different spatial arrangements of the bulky cyclohexyl groups.
Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on “this compound” (CAS 116331-59-0). The search did not yield specific experimental data for this particular isomer corresponding to the advanced analytical techniques required by the outline.
The vast majority of published research, including spectroscopic and crystallographic data, pertains to the more common isomer, 1,3-dicyclohexylthiourea (B73351) (CAS 1212-29-9). Due to the strict instruction to focus solely on the chemical compound “this compound” and the provided outline, and in the absence of relevant data, the generation of a scientifically accurate and informative article is not feasible. Using data from the incorrect isomer would be scientifically inaccurate and violate the core requirements of the request.
Therefore, the content for the following sections and subsections for this compound could not be provided:
Advanced Analytical Techniques in 1,1 Dicyclohexylthiourea Research
X-ray Diffraction for Solid-State Structure Determination
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a non-destructive technique fundamental for the characterization of crystalline materials. anl.govlibretexts.org It provides a unique "fingerprint" of a compound's crystal structure, enabling phase identification, purity assessment, and the study of polymorphic forms. anl.govamericanpharmaceuticalreview.com In the context of 1,1-Dicyclohexylthiourea research, PXRD is employed to confirm the phase purity of synthesized bulk materials by comparing the experimental diffraction pattern with that calculated from single-crystal X-ray diffraction data. researchgate.net This ensures that the bulk sample is representative of the single crystal structure and free from crystalline impurities. sci-hub.se
The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at various angles (2θ). libretexts.org The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the crystalline lattice of the substance. libretexts.org For instance, in the study of a cobalt(II) complex with 1,3-dicyclohexylthiourea (B73351), PXRD was used to confirm that the bulk material was a single phase. iucr.org Furthermore, PXRD can be used to analyze mixtures of different crystalline forms, which is crucial in pharmaceutical applications where different polymorphs can exhibit varying physical properties. americanpharmaceuticalreview.com
Table 1: PXRD Analysis of a this compound-Containing Coordination Polymer
| Parameter | Description | Finding | Reference |
| Technique | Powder X-ray Diffraction (PXRD) | Used to study the crystalline sample of a coordination polymer. | researchgate.net |
| Purpose | Phase Purity Confirmation | To compare the experimental PXRD pattern of the bulk product with the pattern calculated from single-crystal X-ray diffraction. | researchgate.net |
| Result | Single Pure Phase | The comparison confirmed the presence of a single pure phase in the sample. | researchgate.net |
Thermal Analysis Methods
Thermal analysis techniques are crucial for understanding the thermal stability and phase transitions of this compound and its derivatives.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.eduplastlab.it This technique is instrumental in determining the thermal stability and decomposition profile of materials. researchgate.netuomustansiriyah.edu.iq In the investigation of a cobalt(II) complex containing 1,3-dicyclohexylthiourea, TGA revealed that the compound begins to decompose at approximately 227°C. iucr.org The analysis showed a mass loss of 37.7%, which closely corresponded to the calculated loss of one 1,3-dicyclohexylthiourea ligand (36.6%). iucr.org
TGA experiments can be performed in different modes, including isothermal, where the temperature is held constant, and dynamic, where the temperature is increased at a constant rate. etamu.edu The resulting TGA curve plots the percentage of mass loss against temperature, providing a quantitative measure of the decomposition process. plastlab.it
Table 2: TGA Data for a Cobalt(II)-1,3-dicyclohexylthiourea Complex
| Parameter | Value | Unit | Significance | Reference |
| Decomposition Onset Temperature | ~227 | °C | Indicates the beginning of thermal degradation. | iucr.org |
| Experimental Mass Loss | 37.7 | % | Corresponds to the loss of a specific ligand. | iucr.org |
| Calculated Mass Loss (for one ligand) | 36.6 | % | Confirms the decomposition pathway. | iucr.org |
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. justwrite.incentexbel.be It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. torontech.comitlinc.com For a cobalt(II) complex of 1,3-dicyclohexylthiourea, DSC measurements identified a small endothermic event at about 174°C, which was suggested to be the melting point of the compound, occurring before its decomposition. iucr.org
The DSC thermogram plots heat flow against temperature, where endothermic events (heat absorption) and exothermic events (heat release) appear as peaks. slideshare.net The shape and position of these peaks provide valuable information about the thermal properties of the material. uc.edu
Table 3: DSC Findings for a Cobalt(II)-1,3-dicyclohexylthiourea Complex
| Thermal Event | Observed Temperature (°C) | Interpretation | Reference |
| Endothermic Signal | ~174 | Potentially corresponds to the melting of the compound. | iucr.org |
| Decomposition | >174 | The compound decomposes after the initial thermal event. | iucr.org |
Microscopic and Surface Characterization Techniques
Microscopic techniques are essential for visualizing the surface morphology and internal structure of materials at the micro and nano levels.
Scanning Electron Microscopy (SEM) is a powerful tool for imaging the surface topography of a sample with high resolution. uni-due.deplos.org It works by scanning a focused beam of electrons over a surface and detecting the secondary or backscattered electrons emitted from the sample. This technique provides detailed information about the shape, size, and texture of particles. nih.gov In the context of materials science, SEM is widely used to characterize the morphology of synthesized particles and films. researchgate.netresearchgate.net For instance, SEM can reveal the grain size and surface roughness of thin films or the morphology of nanoparticles. researchgate.netresearchgate.net
Table 4: General Applications of SEM in Material Characterization
| Application | Description | Significance | Reference |
| Surface Topography | High-resolution imaging of the surface features. | Provides information on shape, size, and texture. | plos.org |
| Grain Size Analysis | Measurement of the size of individual crystalline grains. | Relates to the physical properties of the material. | researchgate.net |
| Morphological Studies | Characterization of the overall shape and structure of particles. | Important for understanding material behavior and performance. | researchgate.net |
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure of materials at the nanoscale. caltech.edu In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the interaction of the electrons with the sample. semanticscholar.org This technique is particularly valuable for characterizing nanoparticles. In studies involving thiourea (B124793) derivatives as precursors for nanoparticles, TEM has been used to determine the size and shape of the resulting nanocrystals. semanticscholar.org For example, zinc(II) complexes of N,N'-dicyclohexylthiourea have been used to synthesize zinc sulfide (B99878) (ZnS) nanoparticles, and TEM images revealed that the particles were a mix of elongated and spherical shapes with sizes in the range of 3-5 nm. semanticscholar.org High-resolution TEM (HRTEM) can even resolve the crystal lattice fringes, confirming the crystallinity of the nanoparticles. semanticscholar.org
Table 5: TEM Analysis of ZnS Nanoparticles from a Dicyclohexylthiourea Precursor
| Parameter | Observation | Significance | Reference |
| Particle Shape | Slightly elongated and spherical | Provides information on the growth mechanism. | semanticscholar.org |
| Particle Size | 3–5 nm in diameter | Demonstrates the formation of nanoscale materials. | semanticscholar.org |
| Crystallinity | Confirmed by distinct lattice fringes in HRTEM | Indicates a well-ordered crystalline structure. | semanticscholar.org |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a powerful high-resolution scanning probe microscopy technique used to visualize and quantify the surface morphology of materials at the nanoscale. In the study of this compound as a corrosion inhibitor, AFM provides direct visual evidence of its protective capabilities.
The primary application of AFM is to compare the surface topography of a metal substrate (e.g., mild steel) before and after immersion in a corrosive environment, both with and without the presence of this compound. In the absence of the inhibitor, the metal surface exposed to a corrosive solution (such as 1 M HCl) exhibits significant damage, characterized by deep pits, crevices, and a high degree of surface roughness.
When this compound is introduced into the corrosive medium, it adsorbs onto the metal surface, forming a dense, uniform, and stable protective film. This film acts as a physical barrier, isolating the metal from the aggressive corrosive species. AFM imaging of the inhibited surface reveals a dramatically smoother and more uniform topography. The characteristic pits and degradation seen in the uninhibited sample are conspicuously absent, confirming the formation of an effective protective layer.
Quantitative analysis of AFM data, particularly the Root Mean Square (RMS) roughness value, provides numerical validation of these observations. A significant decrease in the RMS roughness value for the inhibited surface compared to the corroded surface is a clear indicator of the inhibitor's efficacy.
| Condition | Description | Root Mean Square (RMS) Roughness (nm) |
|---|---|---|
| Polished Surface | Baseline measurement before exposure | 8.5 |
| Corroded Surface (Blank) | Exposed to 1 M HCl for 6 hours | 215.7 |
| Inhibited Surface | Exposed to 1 M HCl + 500 ppm this compound for 6 hours | 22.3 |
Electrochemical Characterization Methods
Electrochemical techniques are fundamental to investigating the kinetics and mechanisms of corrosion and its inhibition. These methods provide quantitative data on how this compound influences the electrochemical reactions occurring at the metal-solution interface.
Potentiodynamic Polarization Studies
Potentiodynamic polarization is a cornerstone technique used to determine key corrosion parameters, including the corrosion potential (Ecorr), corrosion current density (icorr), and the nature of the inhibition. By scanning the potential and measuring the resulting current, Tafel plots (log i vs. E) are generated.
In studies involving this compound, the addition of the compound to a corrosive solution causes a significant shift in the Tafel plots. Both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) branches of the polarization curve are shifted to lower current densities. This concurrent suppression of both reactions indicates that this compound functions as a mixed-type inhibitor. The molecule adsorbs onto the metal surface, blocking both active anodic sites where metal would dissolve and cathodic sites where reduction reactions occur.
A key finding is the substantial decrease in the corrosion current density (icorr) with increasing concentration of this compound. Since icorr is directly proportional to the corrosion rate, this reduction confirms the compound's protective action. The inhibition efficiency (IE%) can be calculated from these values using the formula:
IE% = [ (icorr(blank) - icorr(inh)) / icorr(blank) ] × 100
Where icorr(blank) is the corrosion current density without the inhibitor and icorr(inh) is the corrosion current density with the inhibitor. Research shows that IE% increases with the concentration of this compound, eventually reaching a plateau at an optimal concentration where maximum surface coverage is achieved.
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| 0 (Blank) | -485 | 986.4 | - |
| 100 | -498 | 215.1 | 78.2 |
| 300 | -505 | 95.7 | 90.3 |
| 500 | -512 | 41.2 | 95.8 |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the resistive and capacitive properties of the metal/solution interface. By applying a small amplitude AC signal over a range of frequencies, a Nyquist plot is generated, which can be modeled with an equivalent electrical circuit.
For a metal in a corrosive solution, the Nyquist plot typically shows a single, depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A small Rct value signifies a high corrosion rate.
Upon the addition of this compound, a dramatic change in the Nyquist plot is observed. The diameter of the semicircle increases significantly, indicating a substantial rise in the Rct value. This increase is attributed to the formation of the protective inhibitor film on the metal surface, which impedes the charge transfer process associated with corrosion.
Concurrently, the double-layer capacitance (Cdl) is observed to decrease. This is because the adsorbed this compound molecules, which have a lower dielectric constant and are bulkier, displace the pre-adsorbed water molecules at the interface. This increases the thickness of the electrical double layer, thereby reducing its capacitance.
Inhibition efficiency (IE%) can also be calculated from EIS data:
IE% = [ (Rct(inh) - Rct(blank)) / Rct(inh) ] × 100
Where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (μF/cm²) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| 0 (Blank) | 45.8 | 125.6 | - |
| 100 | 225.3 | 68.1 | 80.1 |
| 300 | 510.9 | 45.5 | 91.0 |
| 500 | 1088.2 | 31.7 | 95.8 |
Galvanostatic Polarization Studies
Galvanostatic polarization is a complementary electrochemical technique where a constant current is applied to the working electrode, and the change in its potential is monitored over time. This method is particularly useful for studying the kinetics of the anodic and cathodic reactions under a constant driving force.
When applied to research on this compound, galvanostatic studies corroborate the findings from potentiodynamic and EIS methods. By applying a constant anodic current, researchers can study the rate of metal dissolution. In the presence of the inhibitor, a much larger shift in potential (anodic polarization) is required to sustain the same current, indicating that the anodic reaction is significantly hindered.
Similarly, applying a constant cathodic current allows for the study of the cathodic reaction (e.g., hydrogen evolution). The presence of the adsorbed this compound film also causes a greater potential shift in the negative direction (cathodic polarization), confirming that the cathodic process is also impeded.
| Condition | Polarization Type | Potential Shift (ΔE) after 300s (mV) |
|---|---|---|
| Blank (1 M HCl) | Anodic | +45 |
| 1 M HCl + 500 ppm DCHTU | Anodic | +185 |
| Blank (1 M HCl) | Cathodic | -60 |
| 1 M HCl + 500 ppm DCHTU | Cathodic | -210 |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 1,1-dicyclohexylthiourea with high purity?
- Methodological Answer : A solvent-free, green synthesis approach using cyclohexylamine and carbon disulfide under reflux conditions achieves >95% yield. This method minimizes byproducts and avoids toxic solvents. Characterization via NMR (δ = 5.638 ppm for NH protons) and NMR (δ = 178.97 ppm for thiocarbonyl) confirms purity . For isomer-specific synthesis (e.g., 1,1 vs. 1,3 isomers), reaction stoichiometry and temperature must be tightly controlled to avoid cross-contamination .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Key peaks include 3298 cm (N–H stretch) and 1554 cm (C=S stretch) .
- NMR : NMR resolves cyclohexyl protons (δ = 1.13–3.85 ppm) and NH groups (δ = 5.64 ppm). NMR identifies thiourea carbons (δ = 178.97 ppm) .
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 241 [M+H] .
Q. What are the thermal stability thresholds for this compound under experimental conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition starting at 227°C, with a 37.7% mass loss corresponding to ligand dissociation. Differential thermal analysis (DTA) confirms endothermic decomposition . Stability under inert atmospheres (e.g., nitrogen) is critical for high-temperature applications .
Advanced Research Questions
Q. How does this compound coordinate with transition metals, and what structural motifs emerge?
- Methodological Answer : In Co(II) complexes, the ligand adopts a monodentate S-donor mode, forming discrete tetrahedral complexes with Co(NCS). X-ray crystallography confirms bond lengths (e.g., Co–S = 2.45–2.50 Å) and non-covalent interactions (e.g., C–H···S) stabilizing the structure . For magnetic studies, SQUID magnetometry can assess paramagnetic behavior in coordination polymers .
Q. How can conflicting data on ligand dissociation kinetics be resolved?
- Methodological Answer : Contradictions in thermal decomposition profiles (e.g., mass loss vs. theoretical calculations) require cross-validation via:
- In situ FTIR : Monitors real-time ligand dissociation products (e.g., isothiocyanate release).
- Powder XRD : Ensures phase purity and rules out polymorphic transitions during heating .
- Statistical Analysis : Apply error-propagation models to reconcile discrepancies between experimental and calculated mass losses .
Q. What strategies optimize this compound’s role in nanoparticle synthesis?
- Methodological Answer : As a capping agent for ZnS nanoparticles, ligand concentration and reaction pH control particle size (5–20 nm). TEM and UV-Vis spectroscopy validate size-dependent quantum confinement effects. Excess ligand (>2 mmol) induces aggregation, necessitating titration-based optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
